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Abstract
BMS-986104 is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1) that

has been investigated for the treatment of autoimmune diseases. It is a prodrug that is rapidly

converted in vivo to its active phosphate metabolite, BMS-986104-P. The core mechanism of

action of BMS-986104-P lies in its "ligand-biased signaling" at the S1P1 receptor. Unlike first-

generation S1P1 modulators such as fingolimod (FTY720), which act as full agonists across

multiple downstream signaling pathways, BMS-986104-P demonstrates pathway-selective

agonism. This biased agonism is characterized by potent and full activation of the Gαi-cAMP

signaling pathway, which is crucial for inducing lymphopenia, while exhibiting only partial

agonism for β-arrestin recruitment and S1P1 receptor internalization, and significantly weaker

agonism for the ERK phosphorylation pathway. This differentiated signaling profile is

hypothesized to contribute to a more favorable safety profile, particularly concerning

cardiovascular and pulmonary adverse effects, while maintaining therapeutic efficacy in

preclinical models of autoimmune disease.

Core Mechanism of Action: Ligand-Biased Signaling
at the S1P1 Receptor
BMS-986104 is a prodrug that requires in vivo phosphorylation to its active form, BMS-986104-

P.[1] This active metabolite is a potent and selective modulator of the S1P1 receptor.[2] The
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therapeutic effect of S1P1 receptor modulators in autoimmune diseases is primarily attributed

to their ability to induce lymphopenia by preventing the egress of lymphocytes from secondary

lymphoid organs.[3] This is achieved through the functional antagonism of the S1P1 receptor

on lymphocytes.

The key differentiator of BMS-986104-P is its "ligand-biased signaling" profile at the S1P1

receptor.[3] This means that it preferentially activates certain downstream signaling pathways

over others, in contrast to a full agonist which would activate all pathways to a similar extent.

The preclinical pharmacology of BMS-986104-P has been characterized in comparison to

FTY720-phosphate (FTY720-P), the active form of fingolimod.[3]

Quantitative In Vitro Pharmacology
The ligand-biased signaling of BMS-986104-P is evident from its differential activity in various

in vitro functional assays. The following table summarizes the key quantitative data from

preclinical studies.

Assay Parameter BMS-986104-P FTY720-P Reference

S1P1 Receptor

Binding
Ki (nM) 0.08 ± 0.02 0.06 ± 0.01 [3]

GTPγS Binding EC50 (nM) 0.15 ± 0.04 0.03 ± 0.01 [3]

Emax (%) 81 ± 3 100 [3]

cAMP Inhibition EC50 (nM) 0.03 ± 0.01 0.02 ± 0.01 [3]

Emax (%) 100 100 [3]

ERK

Phosphorylation
EC50 (nM) 30 ± 5 0.03 ± 0.01 [3]

Emax (%) 100 100 [3]

S1P1 Receptor

Internalization
EC50 (nM) 0.3 ± 0.1 0.05 ± 0.02 [3]

Emax (%) 60 ± 5 100 [3]
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Signaling Pathways
The differential engagement of downstream signaling pathways by BMS-986104-P is central to

its mechanism of action.

BMS-986104-P Signaling at the S1P1 Receptor
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BMS-986104-P biased signaling at the S1P1 receptor.

Experimental Protocols
Detailed methodologies for the key experiments are crucial for understanding and replicating

the findings.

In Vitro Assays
1. S1P1 Receptor Binding Assay

Objective: To determine the binding affinity of the compound to the S1P1 receptor.

Method: Radioligand displacement assay using membranes from CHO cells stably

expressing human S1P1 and [³³P]-S1P as the radioligand.

Protocol:

Prepare assay buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free

BSA, pH 7.4.

Incubate cell membranes (10 µ g/well ) with [³³P]-S1P (0.1 nM) and varying concentrations

of the test compound in a 96-well plate.

Incubate for 60 minutes at room temperature.

Harvest the membranes onto a filter plate and wash with ice-cold wash buffer (50 mM

HEPES, pH 7.4).

Measure radioactivity using a liquid scintillation counter.

Calculate Ki values using the Cheng-Prusoff equation.

2. GTPγS Binding Assay

Objective: To measure G-protein activation upon receptor agonism.

Method: Scintillation proximity assay (SPA) measuring the binding of [³⁵S]GTPγS to G-

proteins in cell membranes.
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Protocol:

Prepare assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

Incubate S1P1-expressing cell membranes (5 µ g/well ) with GDP (10 µM), [³⁵S]GTPγS

(0.2 nM), and varying concentrations of the test compound.

Add WGA-coated SPA beads.

Incubate for 90 minutes at room temperature with gentle agitation.

Measure radioactivity using a microplate scintillation counter.

3. cAMP Inhibition Assay

Objective: To assess the functional consequence of Gαi activation.

Method: Homogeneous time-resolved fluorescence (HTRF) assay.

Protocol:

Seed CHO cells expressing human S1P1 in a 96-well plate.

Pre-treat cells with forskolin (1 µM) to stimulate cAMP production.

Add varying concentrations of the test compound and incubate for 30 minutes.

Lyse the cells and add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

Incubate for 60 minutes at room temperature.

Read the HTRF signal on a compatible plate reader.

4. ERK Phosphorylation Assay

Objective: To measure the activation of the MAPK/ERK pathway.

Method: Cell-based ELISA.
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Protocol:

Seed cells in a 96-well plate and serum-starve overnight.

Stimulate cells with varying concentrations of the test compound for 5 minutes.

Fix, permeabilize, and block the cells.

Incubate with a primary antibody against phosphorylated ERK (pERK).

Incubate with an HRP-conjugated secondary antibody.

Add a chemiluminescent substrate and measure the signal.

5. S1P1 Receptor Internalization Assay

Objective: To quantify the ligand-induced internalization of the S1P1 receptor.

Method: Flow cytometry-based assay using cells expressing an epitope-tagged S1P1

receptor.

Protocol:

Use cells stably expressing N-terminally FLAG-tagged human S1P1.

Treat cells with varying concentrations of the test compound for 30 minutes at 37°C.

Stain the cells with a fluorescently labeled anti-FLAG antibody on ice to label surface

receptors.

Analyze the mean fluorescence intensity by flow cytometry.

A decrease in fluorescence indicates receptor internalization.
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Experimental Workflow for In Vitro Assays
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A generalized workflow for the in vitro characterization of BMS-986104-P.

In Vivo Models
1. T-Cell Transfer Model of Colitis

Objective: To evaluate the efficacy of BMS-986104 in a mouse model of inflammatory bowel

disease.

Method: Adoptive transfer of naive T cells (CD4⁺CD45RBhigh) into immunodeficient mice.

Protocol:
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Isolate CD4⁺ T cells from the spleens of donor mice.

Sort for the CD45RBhigh population using flow cytometry.

Inject 4 x 10⁵ sorted cells intraperitoneally into recipient SCID mice.

Initiate oral dosing with BMS-986104 or vehicle daily, starting from the day of cell transfer.

Monitor body weight and clinical signs of colitis weekly.

After 5 weeks, euthanize the mice and assess disease severity by colon length, colon

weight, and histological analysis.

2. Cardiovascular Safety Assessment in Rats

Objective: To assess the potential for BMS-986104 to induce bradycardia.

Method: Telemetry monitoring in conscious, freely moving rats.

Protocol:

Surgically implant telemetry transmitters in male Sprague-Dawley rats.

Allow a recovery period of at least 7 days.

Record baseline cardiovascular parameters (heart rate, blood pressure) for 24 hours.

Administer a single oral dose of BMS-986104 or vehicle.

Continuously monitor cardiovascular parameters for at least 24 hours post-dose.

3. Pulmonary Safety Assessment in Rats

Objective: To evaluate the potential for BMS-986104 to cause pulmonary adverse effects.

Method: Measurement of lung resistance in anesthetized rats.

Protocol:
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Anesthetize male Sprague-Dawley rats.

Intubate and mechanically ventilate the animals.

Measure baseline lung resistance.

Administer a single oral dose of BMS-986104 or vehicle.

Measure lung resistance at multiple time points post-dose.

Conclusion
BMS-986104 represents a second-generation S1P1 receptor modulator with a distinct

mechanism of action characterized by ligand-biased signaling. Its ability to fully engage the

Gαi-cAMP pathway, leading to robust lymphopenia, while only partially or weakly activating

other signaling pathways, such as β-arrestin recruitment and ERK phosphorylation, provides a

potential mechanistic basis for its observed efficacy and improved safety profile in preclinical

models. The detailed experimental protocols provided herein offer a framework for the further

investigation and characterization of this and other biased S1P1 receptor modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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